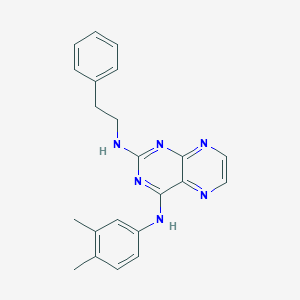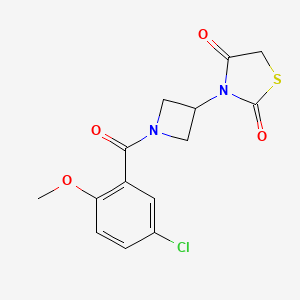
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a pyrrole, an oxadiazole, and a dihydropyridine . Pyrroles are five-membered aromatic heterocycles with a nitrogen atom . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Dihydropyridines are a class of compounds that are derived from pyridine through the addition of four hydrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrrole and oxadiazole rings would contribute to the aromaticity of the molecule, while the dihydropyridine group could potentially add some conformational flexibility .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms could potentially allow for hydrogen bonding, which could affect its solubility and boiling/melting points .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
The compound N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide belongs to a class of heterocyclic compounds known for their complex structures and potential biological activities. The synthesis of related compounds often involves multistep reactions, starting from basic heterocyclic moieties and involving reactions like cyclization, condensation with carbonyldiimidazole, and reactions with benzamidoximes. The resulting compounds, such as 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones, are characterized using techniques like IR, 1H NMR, and liquid chromato-mass spectrometry (Kharchenko, Detistov, & Orlov, 2008).
Biological and Pharmacological Activities
Antioxidant Activity : Compounds structurally related to the given compound have been synthesized and evaluated for their antioxidant activities. For example, derivatives of 5-[7-Aryl-6-phenyl-5-thioxo 6,7-dihydro - 5H-[1,3,4] oxadiazolo [3,2, -a] [1,3,5] triazin-2-yl)-6-methyl-4-phneyl-3,4-dihydropyrimidin-2(1H) - one were synthesized and their antioxidant properties were screened (George, Sabitha, Kumar, & Ravi, 2010).
Antimicrobial and Antimycobacterial Activity : Various derivatives, including those with oxadiazole rings, have demonstrated antimicrobial and antimycobacterial activities. For instance, compounds like nicotinic acid hydrazide derivatives have been synthesized and screened for their antimycobacterial activity (Sidhaye, Dhanawade, Manasa, & Aishwarya, 2011).
Insecticidal Activity : Compounds containing 1,2,4- or 1,3,4-oxadiazole rings, similar in structure to the compound , have been synthesized and evaluated for their insecticidal activities. For example, anthranilic diamides analogs containing oxadiazole rings displayed significant larvicidal activities against certain pests (Li et al., 2013).
Potential in Imaging and Tracer Studies : Derivatives of the compound have been synthesized for use in imaging studies related to diseases like cancer and neuroinflammation. For instance, compounds like N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide have been prepared as potential PET agents for imaging of specific enzymes in neuroinflammation (Wang et al., 2018).
Eigenschaften
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-3-21-9-5-7-12(21)14-18-13(24-19-14)10-17-15(22)11-6-4-8-20(2)16(11)23/h4-9H,3,10H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXLMJJVGDELAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC=CN(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[2-(benzylamino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2633358.png)

![7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2633360.png)





![2-[8-(anilinomethyl)-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2633374.png)
![2-[4-(Aminomethyl)triazol-1-yl]-N-(3,5-dichlorophenyl)acetamide;hydrochloride](/img/structure/B2633376.png)
![1-(4-chlorophenyl)-N-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2633378.png)


![6-chloro-5-cyano-N-[2-methyl-6-(propan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B2633381.png)